9-Oxo-10-acridineacetic acid
Description
Contextualization within Acridine (B1665455) Chemistry and Medicinal Agents
9-Oxo-10-acridineacetic acid belongs to the acridine family of compounds, which are characterized by a tricyclic aromatic framework. More specifically, it is a derivative of acridone (B373769), containing a ketone group at position 9 and an acetic acid substituent at the nitrogen atom (position 10). echemi.com This structural arrangement confers a rigid, planar geometry to the core of the molecule. google.com
Acridine derivatives have a long history in medicinal chemistry, with many compounds exhibiting a broad range of biological activities, including antibiotic, anti-inflammatory, and antimalarial properties. google.com Their planar structure allows them to intercalate with DNA, a mechanism that is central to the pharmacological effects of many acridine-based drugs. google.compatsnap.com The introduction of the carbonyl group at position 9 and the acetic acid side chain at position 10 in this compound distinguishes it from simpler acridines and is crucial for its specific biological functions.
Historical Overview of Research Trajectories for this compound
Research into this compound, often referred to in early literature as CMA (10-carboxymethyl-9-acridanone), gained momentum in the latter half of the 20th century. nih.govnih.gov A significant focus of early studies was its potent ability to induce the production of interferons, which are key signaling proteins in the innate immune response. nih.govsigmaaldrich.comkrackeler.com
Early investigations, such as those published in the 1980s, meticulously detailed its effects on immune cells. For instance, studies on mouse bone marrow-derived macrophages demonstrated that CMA could induce significant levels of interferon in a dose-dependent manner. nih.gov These foundational studies also explored the structure-activity relationships of CMA and its analogs, revealing that specific structural features are essential for its interferon-inducing capabilities. nih.govnih.gov Some analogs were found to be inactive as inducers but could enhance or inhibit the activity of CMA, providing valuable insights into its mechanism of action. nih.gov
Significance of this compound in Contemporary Biomedical Science
In contemporary biomedical science, this compound continues to be a subject of active research due to its immunomodulatory properties. Its ability to stimulate interferon production makes it a candidate for antiviral and anticancer therapies. The compound is known to act as a murine-selective STING (Stimulator of Interferon Genes) agonist, directly binding to STING and activating the TBK1/IRF3 pathway, which leads to a robust antiviral response.
Recent research has further elucidated its potential in oncology. The induction of interferons and other cytokines by compounds that activate the cGAS-STING pathway is being explored as a strategy to enhance the immunogenicity of tumors and improve the efficacy of immune checkpoint blockade therapies. researchgate.net The unique mechanism of action of this compound continues to make it a valuable tool for studying immune activation and a promising lead compound for the development of new therapeutic agents.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₁NO₃ sigmaaldrich.comscbt.com |
| Molecular Weight | 253.25 g/mol sigmaaldrich.comscbt.com |
| Melting Point | ~289 °C (decomposes) echemi.comkrackeler.com |
| Appearance | Solid krackeler.com |
| CAS Number | 38609-97-1 sigmaaldrich.comscbt.com |
Research Findings on Interferon Induction by this compound (CMA)
| Study Focus | Key Finding | Reference |
| Dose-Response in Macrophages | In vitro, CMA at 600 µg/mL induced up to 3,500 units of interferon per milliliter in mouse bone marrow-derived macrophages. | nih.gov |
| Structure-Activity Relationship | Certain inactive analogs of CMA were found to enhance the interferon response to suboptimal doses of CMA by 10 to 40-fold. | nih.gov |
| Inhibitory Analogs | At least one analog was identified that completely inhibited the induction of interferon by CMA. | nih.gov |
| Protein Binding | CMA and its analogs were found to bind primarily to serum albumins. Inactive analogs showed greater affinity for albumin than the active inducer, CMA. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9-oxoacridin-10-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-14(18)9-17-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJPYXDXMICXLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998968 | |
| Record name | 2-(9-Oxoacridin-10(9H)-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77778-90-6 | |
| Record name | 10(9H)-Acridineacetamide, 9-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077778906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(9-Oxoacridin-10(9H)-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Modification Strategies of 9 Oxo 10 Acridineacetic Acid
Established Synthetic Routes for 9-Oxo-10-acridineacetic Acid
The preparation of this compound is commonly achieved through a multi-step process involving condensation, cyclization, and hydrolysis. google.compatsnap.com This pathway allows for the construction of the core acridone (B373769) structure followed by the introduction of the acetic acid side chain.
Condensation-Cyclization-Hydrolysis Pathways
A prevalent synthetic route commences with the condensation reaction of o-chlorobenzoic acid and aniline (B41778). google.compatsnap.com This initial step forms the intermediate N-phenylanthranilic acid. The reaction is typically facilitated by a metal carbonate, a catalyst, and a suitable solvent. google.compatsnap.com
Following the condensation, the intermediate undergoes a cyclization reaction to form the tricyclic acridone core. google.compatsnap.com This is often achieved by refluxing in toluene (B28343) with p-toluenesulfonic acid to promote dehydration. The resulting product is 9-acridanone (also referred to as 9-oxo-9,10-dihydroacridine).
The final stage involves the alkylation of the 9-acridanone intermediate, followed by hydrolysis. The nitrogen at position 10 of the acridone ring is alkylated using an agent like ethyl chloroacetate (B1199739) in the presence of a base such as sodium hydride and a catalyst like potassium iodide in a solvent such as dimethylformamide (DMF). google.com The resulting ester, ethyl 9-oxo-10-acridineacetate, is then hydrolyzed, typically using a base like sodium hydroxide (B78521), to yield the final product, this compound. google.com
A schematic representation of this pathway is detailed below:
Step 1: Condensation o-Chlorobenzoic acid + Aniline → N-Phenylanthranilic acid
Step 2: Cyclization N-Phenylanthranilic acid → 9-Acridanone
Step 3: Alkylation 9-Acridanone + Ethyl chloroacetate → Ethyl 9-oxo-10-acridineacetate
Step 4: HydrolysisOptimization of Reaction Conditions and Yields in Academic Synthesis
Significant efforts in academic research have been directed towards optimizing the reaction conditions to improve yields and process efficiency. Key parameters that are often adjusted include the choice of solvent, catalyst, base, and reaction temperature.
For the initial condensation reaction, the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent and cesium carbonate as the base has been reported. patsnap.com Catalysts such as CuFe2O4 magnetic powder have also been employed. google.com In the cyclization step, controlling the temperature and ensuring the efficient removal of water, for instance through azeotropic distillation with toluene, is critical for driving the reaction to completion. A yield of 98.7% for the cyclized product, 9-oxo-9,10-dihydroacridine, has been reported under optimized conditions.
| Reaction Step | Reactants | Reagents/Conditions | Intermediate/Product | Reported Yield |
| Condensation | o-Chlorobenzoic acid, Aniline | Cesium carbonate, CuFe2O4, DMSO | N-Phenylanthranilic acid | - |
| Cyclization | N-Phenylanthranilic acid | p-Toluenesulfonic acid, Toluene (reflux) | 9-Acridanone | 98.7% |
| Alkylation | 9-Acridanone, Ethyl chloroacetate | Sodium hydride, Potassium iodide, DMF | Ethyl 9-oxo-10-acridineacetate | 95% |
| Hydrolysis & Purification | Ethyl 9-oxo-10-acridineacetate | Sodium hydroxide, followed by acidification | This compound | 73.6% (overall) google.com |
Design and Synthesis of this compound Derivatives
To explore the chemical space around this compound, various derivatives have been designed and synthesized. These modifications often target the carboxylic acid group or the acridone ring system.
Synthesis of Carboxylic Acid Esters (e.g., Choline (B1196258) Esters)
Esterification of the carboxylic acid moiety of this compound represents a common modification strategy. The synthesis of choline esters, for example, has been reported. researchgate.net These esters can be prepared from the parent acid, and their synthesis allows for the investigation of how modifying the carboxylic acid group impacts the compound's properties. researchgate.netacs.org
Generation of Halogenated Analogs
The introduction of halogen atoms onto the acridone ring system is another strategy for creating analogs of this compound. muctr.ruresearchgate.net The synthesis of these halogenated derivatives allows for the study of how electron-withdrawing or -donating groups on the aromatic core influence the molecule's characteristics. For instance, the synthesis of 2,7-dibromo-9-oxo-10-acridineacetic acid has been documented. nih.gov
Synthesis of Acridone Derivatives with Specific Moieties
The planar, tricyclic structure of the acridone nucleus serves as a versatile scaffold for chemical modification. Researchers have developed numerous strategies to introduce a wide array of specific moieties to the acridone core, aiming to modulate its chemical and biological properties. These modifications often target the N-10 position or various positions on the aromatic rings, leading to derivatives with enhanced or novel functionalities. Key synthetic approaches include N-alkylation, amidation of N-10 substituted acetic acid derivatives, and the attachment of various heterocyclic systems.
N-Alkylation and N-Arylation Strategies
Direct alkylation at the nitrogen atom (N-10) of the acridone ring is a common strategy to introduce diverse functional groups. Due to the weakly basic nature of the acridone nitrogen, this reaction can be resistant to simple alkyl halides. derpharmachemica.comijrpc.com To overcome this, phase transfer catalysts (PTC) are often employed. For instance, N-alkylation of substituted acridones has been successfully achieved using a PTC such as tetrabutylammonium (B224687) bromide (TBAB) in a biphasic system of tetrahydrofuran (B95107) (THF) and aqueous potassium hydroxide. derpharmachemica.comijpsjournal.comiajpr.com This method facilitates the deprotonation of the acridone nitrogen, allowing the resulting anion to react with alkyl halides like 1-bromo-3-chloropropane (B140262) or 1-bromo-4-chlorobutane. derpharmachemica.comiajpr.com
Another effective method involves the N-alkylation of 2-methylacridone with various bromides using potassium carbonate (K₂CO₃) in dimethylformamide (DMF), with microwave irradiation at 100°C providing good to excellent yields (64-99%). nih.gov The synthesis of the starting 2-methylacridin-9(10H)-one itself is typically achieved through an Ullmann-type condensation of p-toluidine (B81030) and o-chlorobenzoic acid, followed by cyclization with sulfuric acid. nih.gov
Furthermore, N-arylation can be achieved via copper-catalyzed Ullmann amination, linking aryl bromides to the acridone nitrogen. researchgate.net
Synthesis of Amide and Amino Acid Derivatives
A prominent strategy for creating diverse derivatives involves the synthesis of an acridone-N-acetic acid intermediate, which can then be coupled with various amines, amino acids, or piperazine (B1678402) moieties. nih.govacs.org
The synthesis of the key intermediate, (2-methyl-9-oxoacridin-10-yl)acetic acid, begins with the N-alkylation of 2-methylacridinone with methyl chloroacetate, followed by hydrolysis of the resulting ester with sodium hydroxide and subsequent acidification. nih.gov This carboxylic acid can then be coupled with various molecules.
For example, to synthesize piperazine derivatives, the acridone carboxylic acid is coupled with mono-Boc-protected piperazine using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) in DMF. nih.gov Subsequent deprotection with trifluoroacetic acid (TFA) yields the desired acridone-piperazine conjugate. nih.gov This can be further amidated with various benzoic acids. nih.gov
A similar approach is used for attaching amino acids. L-tryptophan methyl ester, for instance, is coupled with the acridone carboxylic acid using EDCI and HOBt. nih.govacs.org The resulting ester can be hydrolyzed to furnish the final tryptophan-acridone derivative. nih.gov
| Reaction Type | Starting Materials | Reagents & Conditions | Product Type | Yield | Reference |
| N-Alkylation | 2-Methylacridone, Alkyl bromides | K₂CO₃, DMF, Microwave, 100°C | N-Alkylated 2-methylacridones | 64-99% | nih.gov |
| Acridone Carboxylic Acid Synthesis | 2-Methylacridinone, Methyl chloroacetate | 1. K₂CO₃, DMF2. NaOH, then acid | (2-Methyl-9-oxoacridin-10-yl)acetic acid | - | nih.gov |
| Piperazine Derivative Synthesis | Acridone carboxylic acid, Boc-piperazine | 1. EDCI, HOBt, DMF2. TFA, DCM | Acridone-piperazine conjugate | - | nih.gov |
| Tryptophan Derivative Synthesis | Acridone carboxylic acid, L-Tryptophan methyl ester | EDCI, HOBt, DMF | Acridone-tryptophan conjugate | 55% | nih.gov |
This table provides a summary of synthetic routes for creating acridone derivatives with specific amide and amino acid moieties.
Derivatives with Halogen Moieties
Halogenated acridones are important intermediates and final compounds. A direct synthesis of 2-haloacridin-9(10H)-ones involves the Ullmann condensation between 2-chlorobenzoic acid and a 4-halo aniline (e.g., 4-chloroaniline (B138754) or 4-fluoroaniline). journalagent.comresearchgate.net This reaction is carried out in the presence of copper powder and K₂CO₃ in a solvent like isopentyl alcohol to produce the intermediate 2-(4-halophenylamino)benzoic acid in approximately 65% yield. journalagent.com The subsequent cyclization to form the 2-haloacridone is effectively achieved using Eaton's reagent at 80°C, yielding the product in 68% yield. journalagent.comresearchgate.net Using polyphosphoric acid (PPA) for this cyclization has been reported to result in a much lower yield of around 15%. journalagent.com
| Starting Materials | Step 1: Reagents & Conditions | Intermediate | Step 2: Reagents & Conditions | Final Product | Yield | Reference |
| 2-Chlorobenzoic acid, 4-Haloaniline | Cu powder, K₂CO₃, Isopentyl alcohol, Reflux | 2-(4-Halophenylamino)benzoic acid | Eaton's reagent, 80°C | 2-Haloacridin-9(10H)-one | 68% (for cyclization) | journalagent.comresearchgate.net |
This table outlines the synthesis of halogenated acridone derivatives.
Derivatives with Heterocyclic and Other Moieties
The acridone scaffold has been successfully functionalized with various heterocyclic rings, such as oxadiazoles (B1248032) and triazoles, often resulting in compounds with specific biological activities.
One multi-step synthesis for acridone-based 1,2,4-oxadiazoles starts with the Ullmann condensation of 2-bromobenzoic acid and various anilines to form 2-arylamino benzoic acids. rsc.org These are then cyclized using PPA to yield the core acridone derivatives. rsc.org In a parallel pathway, 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole intermediates are prepared. rsc.org The final step involves reacting the acridone derivatives with these oxadiazole intermediates in the presence of potassium tert-butoxide in DMSO. rsc.org
Hybrid molecules incorporating both 1,2,4-oxadiazole (B8745197) and 1,2,3-triazole moieties have also been synthesized. rsc.org This involves reacting 10-(prop-2-yn-1-yl)acridin-9-one derivatives with a freshly prepared azide (B81097) derivative containing an oxadiazole ring, catalyzed by CuI. rsc.org
Additionally, nitric oxide (NO) donating groups can be attached. This has been achieved by first performing N-alkylation on the acridone core and then treating the resulting compound with silver nitrate (B79036) in dry acetonitrile (B52724) to introduce the nitrate ester group. derpharmachemica.com
| Derivative Type | Key Synthetic Steps | Key Reagents | Reference |
| Acridone-1,2,4-oxadiazoles | 1. Ullmann condensation & cyclization to form acridone.2. Synthesis of chloromethyl-oxadiazole.3. Coupling of acridone and oxadiazole. | PPA, Potassium tert-butoxide | rsc.org |
| Acridone-oxadiazole-triazoles | Reaction of N-propargyl acridone with an oxadiazole-azide. | CuI | rsc.org |
| Nitric Oxide (NO) Donating Acridones | N-alkylation of acridone followed by nitration. | Silver nitrate | derpharmachemica.com |
This table summarizes methods for synthesizing acridone derivatives featuring heterocyclic and other functional moieties.
Molecular and Cellular Mechanisms of Action of 9 Oxo 10 Acridineacetic Acid
Modulation of Interferon Induction Pathways
The antiviral and immunomodulatory effects of 9-Oxo-10-acridineacetic acid, also known as Cridanimod (B1669612) or CMA, are largely attributed to its ability to potently stimulate the production of interferons (IFNs). This induction is a result of specific interactions with cellular innate immunity pathways.
Specificity as a Murine-Selective STING Agonist
This compound is identified as a selective agonist for the murine Stimulator of Interferon Genes (STING) protein. scbt.comgoogle.combioscience.co.uk The compound directly binds to the murine STING protein with a dissociation constant (Kd) of 3.5 μM. google.combioscience.co.uk This interaction is species-specific, as the compound triggers a robust Type I IFN response in mouse cells but does not activate human STING signaling. google.combioscience.co.uk The activation of STING initiates a downstream signaling cascade involving the TBK1/IRF3 pathway, which is crucial for its antiviral activity. google.com
Induction of Type I Interferon Responses in Macrophages
The compound is a potent inducer of Type I interferons, particularly in macrophages. google.comalfachemch.comlibretexts.org In vitro studies using long-term cultures of mouse bone marrow-derived macrophages have demonstrated a dose-dependent induction of IFN. alfachemch.com At an optimal non-toxic concentration of 600 micrograms/ml, this compound can induce up to 3,500 units of IFN per milliliter in these macrophage cultures. alfachemch.com The induction of IFN-β production in murine macrophages is dependent on the activation of Interferon Regulatory Factor 3 (IRF3) phosphorylation and the activation of NF-κB, which are downstream events following STING engagement. libretexts.org This response is abrogated in macrophages with a mutant STING protein, confirming the central role of this pathway. libretexts.org
Differential Effects of Analogs on Interferon Induction
The structural modification of this compound has led to the development of several analogs with varying effects on interferon induction, providing valuable tools for mechanistic studies. alfachemch.comnih.gov While some analogs are weak or completely inactive as IFN inducers on their own, they can significantly modulate the activity of the parent compound. alfachemch.comnih.gov
Certain analogs, when administered with suboptimal doses of this compound, can enhance the interferon response by 10 to 40-fold. alfachemch.comnih.gov Conversely, other analogs, such as compound 7 (a dibromo analog), can completely inhibit the induction of interferon by the parent compound. alfachemch.com Interestingly, this inhibitory dibromo analog (DBCMA) was found to induce a state of hyperreactivity in mice to subsequent IFN induction by this compound. researchgate.net Other modifications, like the creation of choline (B1196258) analogs (DMCMA and CSCMA), have resulted in compounds that are themselves dose-dependent inducers of IFN in macrophages. researchgate.net
| Analog Type | Effect on IFN Induction | Reference |
|---|---|---|
| Analogs 3, 8-16 | Inactive alone, but enhance IFN induction when co-administered with CMA | alfachemch.com |
| Analog 7 (DBCMA) | Inhibits IFN induction by CMA | alfachemch.com |
| Choline Analogs (DMCMA, CSCMA) | Active IFN inducers | researchgate.net |
Nucleic Acid Interactions and Their Biological Implications
The planar, heterocyclic structure of acridine (B1665455) derivatives like this compound underpins their ability to interact with nucleic acids, a characteristic feature of this class of compounds.
Interference with Viral Nucleic Acid Replication Processes
The antiviral activity of this compound is primarily mediated by the induction of the host's interferon response. However, there is evidence to suggest mechanisms that may involve more direct interference with viral processes. The compound has demonstrated the ability to inhibit viral polymerase chain reaction (PCR) amplification, suggesting an interaction with the process of nucleic acid replication.
Furthermore, studies in animal models have pointed towards a possible interferon-independent antiviral mechanism. In experiments with rats infected with Venezuelan equine encephalitis virus, this compound (Cridanimod) was able to reduce viremia even though it did not induce detectable levels of interferon-alpha or interferon-beta in this species. This observation suggests that while IFN induction is a major mechanism of action in mice, the compound may possess other, species-independent antiviral properties that could involve direct interference with viral nucleic acid replication or other essential viral functions.
| Proposed Mechanism | Observation | Reference |
|---|---|---|
| Inhibition of Viral PCR | Demonstrated activity index values for inhibiting viral PCR amplification. | |
| IFN-Independent Antiviral Effect | Reduced viremia in rats without detectable IFN-α/β induction. |
Receptor and Protein Binding Dynamics
The biological activity of this compound, also known as Cridanimod (CMA), is intricately linked to its interactions with various cellular receptors and proteins. These binding events are crucial in initiating the signaling cascades that lead to its observed immunomodulatory and other effects.
Research indicates that this compound can influence the expression of the progesterone (B1679170) receptor (PR). netascientific.com Specifically, it has been observed to reverse the decrease in PR expression induced by tamoxifen (B1202) in animal models. netascientific.com The mechanism behind this is thought to be connected to the compound's ability to induce the expression of interferon-alpha and interferon-beta. While the direct binding of this compound to the progesterone receptor is not explicitly detailed, its ability to modulate PR expression suggests an indirect regulatory role in pathways involving this key hormone receptor. netascientific.comresearchgate.net The progesterone receptor itself is a critical mediator of breast cancer cell survival and can drive different phenotypes associated with tumor progression. nih.gov
This compound and its analogs have been shown to bind predominantly to serum albumins. nih.gov This interaction is a key initial step that can be likened to the binding of a pharmacologically active ligand to its receptor. nih.gov Studies using methods such as equilibrium dialysis and gel filtration have demonstrated this affinity for bovine, mouse, and human serum albumin. nih.gov
Interestingly, some inactive analogs of CMA as interferon inducers, such as the sodium salts of 2,7-dibromo-9-oxo-10-acridineacetic acid and 9-oxo-10-acridinebutyric acid, exhibit a greater affinity for serum albumins than CMA itself. nih.gov This suggests that the binding to serum albumin is a critical, but not sole, determinant of the compound's interferon-inducing activity. nih.gov The interaction with albumin is significant for the transport of numerous substances in the bloodstream. nih.gov
The binding kinetics of ligands to serum albumin can be complex. While specific kinetic data for the binding of this compound is not extensively detailed in the provided results, the general mechanism involves the formation of a ligand-protein complex. nih.govmdpi.com The affinity and dissociation rates are crucial parameters in understanding the bioavailability and activity of the compound.
Table 1: Interaction of this compound and its Analogs with Serum Albumin
| Compound | Interferon Induction Activity | Affinity for Serum Albumin | Reference |
|---|---|---|---|
| This compound (CMA) | Active | Binds to serum albumins | nih.gov |
| Sodium salt of 2,7-dibromo-9-oxo-10-acridineacetic acid | Inactive | Greater affinity than CMA | nih.gov |
| Sodium salt of 9-oxo-10-acridinebutyric acid | Inactive | Greater affinity than CMA | nih.gov |
In addition to its interaction with serum albumins, this compound and some of its analogs have demonstrated the ability to stabilize human erythrocyte membranes against hemolysis in hypotonic solutions. nih.gov However, this stabilizing effect is noted to be considerably weaker than that of other established membrane-active drugs. nih.gov This finding suggests that while membrane interaction is a property of the molecule, it may not be its primary mechanism of action. nih.gov
Interaction with Serum Albumins and Binding Kinetics
Other Proposed Molecular Targets and Pathways
Beyond direct receptor binding, the mechanisms of action of this compound are thought to involve other cellular pathways and processes.
Chaperone-mediated autophagy (CMA) is a selective process for the degradation of cytosolic proteins in lysosomes. mdpi.com This pathway is crucial for cellular homeostasis and has been implicated in various diseases, including cancer. mdpi.comembopress.org CMA targets proteins that contain a specific KFERQ-like motif, which are then recognized by the chaperone protein HSC70 for delivery to the lysosome. biorxiv.org While the direct regulatory role of this compound on CMA is not explicitly detailed in the provided search results, the compound's name, Cridanimod, is often associated with research into this pathway. core.ac.ukscispace.com The potential for small molecules to modulate CMA is an active area of research, with the aim of either enhancing the degradation of pathogenic proteins or inhibiting CMA in contexts where it promotes disease, such as in certain cancers. mdpi.combiorxiv.org
Biological Activities and Preclinical Research Applications of 9 Oxo 10 Acridineacetic Acid
Antiviral Efficacy in In Vitro and Animal Models
9-Oxo-10-acridineacetic acid, also known as Cridanimod (B1669612), has been the subject of significant preclinical research to evaluate its potential as an antiviral agent. hsppharma.com Its mechanism of action is primarily attributed to its ability to induce the production of interferons (IFNs), which are crucial signaling proteins in the innate immune response against viral infections.
Research in Viral Replication Inhibition
Studies have demonstrated that this compound can inhibit the replication of various viruses. scispace.com This inhibitory effect is largely mediated through the induction of type I interferons (IFN-α and IFN-β). chemsrc.comchemicalbook.com The compound stimulates the transcription factor IRF3, which in turn upregulates the expression of IFN-α1. scbt.com This process is believed to be initiated through the activation of the STING (stimulator of interferon genes) pathway, a key component of the innate immune system that detects the presence of viral DNA. Cridanimod has been shown to induce the phosphorylation of IRF3 and the activation of NF-κB in murine macrophages, but not in those with a mutated STING gene. caymanchem.com This suggests that the compound acts as a STING agonist, triggering a downstream signaling cascade that leads to the production of interferons and the subsequent inhibition of viral replication.
In mouse models, this compound has demonstrated protective effects against several viral infections, including those caused by Semliki forest virus, coxsackie B1 virus, Columbia SK virus, herpes viruses, and pseudorabies virus. caymanchem.com
Studies on Specific Viral Strains (e.g., HIV, Hepatitis B/C - as agents of study)
The broad-spectrum antiviral activity of this compound has led to its investigation against specific and clinically significant viral pathogens. Research has explored its potential application in the context of Human Immunodeficiency Virus (HIV) infection and viral hepatitis (B and C). google.comgoogleapis.com The primary mechanism of action in these studies is also linked to its immunomodulatory properties and the induction of interferons. google.com For instance, some flavonoids have shown anti-Hepatitis B virus (HBV) activity by interfering with various stages of the viral life cycle, including viral entry and replication. frontiersin.org While direct studies on this compound's effect on HIV and Hepatitis B/C replication are part of ongoing research, its known ability to stimulate a potent interferon response suggests a potential therapeutic avenue. google.com
Impact on Herpes Agents
Preclinical studies have shown that this compound and its analogs exhibit activity against herpes viruses. caymanchem.coma2bchem.com The compound has been shown to inhibit the replication of Herpes Simplex Virus Type-1 (HSV-1) and Herpes Simplex Virus Type-2 (HSV-2). nih.gov This anti-herpes activity is attributed to its ability to induce an interferon response, which is a critical part of the host's defense against herpes virus infections. caymanchem.com Research on related acridone (B373769) derivatives has identified compounds with significant antiviral activity against both HSV-1 and HSV-2, suggesting that this chemical class holds promise for the development of new anti-herpes agents. nih.gov
Immunomodulatory and Immunocorrecting Research
The immunomodulatory effects of this compound are a cornerstone of its biological activity and are intrinsically linked to its antiviral properties. The compound is recognized as a potent immunomodulator and a small-molecule inducer of interferons. hsppharma.comchemsrc.comchemicalbook.com
Investigation of Endogenous Interferon Induction
A significant body of research has focused on the ability of this compound to induce the production of endogenous interferons. antibiotics-chemotherapy.rusigmaaldrich.com Studies in both in vitro and in vivo models have consistently demonstrated its capacity to stimulate high levels of interferon. nih.gov In vitro experiments using mouse bone marrow-derived macrophages have shown that the compound can induce a dose-dependent production of interferon. nih.gov For example, at a concentration of 600 micrograms/ml, it was able to induce up to 3,500 units of interferon per milliliter. nih.gov Similarly, in vivo studies in mice have shown that administration of the sodium salt of this compound leads to a significant increase in serum interferon levels. nih.gov The induction of interferon is a key mechanism behind the compound's antiviral and immunomodulatory effects.
Differential Immunological Responses to this compound and Its Analogs
Research into the structure-activity relationship of this compound and its analogs has revealed differential immunological responses. While this compound is a potent interferon inducer, some of its structural analogs are weak or inactive in this regard. nih.gov Interestingly, some of these inactive analogs, when administered in combination with this compound, can significantly enhance the interferon response. nih.govnih.gov
One study found that certain analogs could enhance the serum interferon response to this compound by 10 to 60-fold in mice. nih.gov In contrast, another analog was found to completely inhibit interferon induction. nih.gov This suggests a competitive interaction at a specific receptor or binding site. nih.gov It has been proposed that these analogs may compete with this compound for binding to acceptor or transporting proteins, thereby increasing the amount of free compound available to interact with its target cells and induce interferon. nih.gov These findings highlight the specific structural requirements for interferon induction and suggest that the immunomodulatory response can be finely tuned through structural modifications of the acridineacetic acid scaffold.
| Feature | This compound | Inactive Analogs | Combination |
| Interferon Induction | Potent Inducer nih.gov | Weak or Inactive nih.govnih.gov | Enhanced Response (10-60 fold) nih.govnih.gov |
| Proposed Mechanism | Binds to specific receptors to trigger interferon production. nih.gov | May compete for binding sites on acceptor proteins. nih.gov | Increased availability of this compound for target cell interaction. nih.gov |
Anticancer Research Applications
Recent studies have highlighted the potential of this compound in the field of oncology. google.com The compound's rigid, planar structure allows it to interact with DNA, a characteristic that has driven research into its anticancer activities. google.com
This compound has demonstrated potential as an antineoplastic adjuvant, meaning it may enhance the effects of other cancer treatments. nih.govechemi.com Research indicates that its sodium salt form, cridanimod sodium, can increase the expression of progesterone (B1679170) receptors (PR) in endometrial cancer cells. nih.govnih.gov This is significant because PR is often down-regulated in this type of cancer, leading to resistance to hormone therapies. nih.govechemi.comnih.gov By increasing PR expression, the compound could potentially resensitize these cancer cells to progestin-based treatments. nih.govechemi.comnih.gov The proposed mechanism involves the inhibition of luteinizing hormone (LH) release, which in turn reduces estrogen production and suppresses the growth of estrogen-dependent tumor cells. nih.govechemi.comnih.gov
Furthermore, this compound is recognized as a potent inducer of interferons (IFN), specifically IFN-alpha and IFN-beta. nih.govechemi.comchemsrc.com Interferons are critical signaling proteins in the immune response and possess antiviral and immunomodulatory effects. aimspress.comaimspress.com The induction of interferons is a key aspect of its biological activity. sigmaaldrich.com
The ability of this compound to modulate progesterone receptor expression is a focal point of its anticancer research. echemi.comchemsrc.com In endometrial cancer, where resistance to progestin therapy is a challenge, this compound's capacity to induce PR expression is of particular interest. nih.govechemi.comnih.gov By upregulating PR, it may make cancer cells more susceptible to treatments that target this receptor. nih.govnih.gov Studies have shown that its sodium salt can increase uterine expression of estrogen and progesterone receptors in ovariectomized rats and can reverse tamoxifen-induced decreases in progesterone receptor expression. caymanchem.com This modulation of hormone receptor expression underscores its potential in treating hormone-resistant cancers. chemsrc.com
Table 1: Investigated Anticancer-Related Activities of this compound
| Activity | Mechanism/Effect | Cancer Type Studied | References |
|---|---|---|---|
| Antineoplastic Adjuvant | Increases progesterone receptor (PR) expression, potentially sensitizing cells to progestin therapy. | Endometrial Cancer | nih.govechemi.comnih.gov |
| Interferon Induction | Stimulates the production of IFN-alpha and IFN-beta. | General Antiviral/Immunomodulatory | nih.govechemi.comchemsrc.com |
| Hormone Receptor Modulation | Increases uterine expression of estrogen and progesterone receptors. | Breast Cancer, Endometrial Cancer | caymanchem.com |
Potential Antineoplastic Adjuvant Activity
Antimicrobial and Antifungal Investigations
In addition to its anticancer potential, this compound and its derivatives have been investigated for their effects on various microorganisms. google.com
Research has explored the antimicrobial activity of 9-oxo and 9-thio acridines against a range of pathogenic microorganisms. nih.gov Studies have determined the minimal inhibitory, bactericidal, and fungicidal concentrations against bacteria such as Escherichia coli, Staphylococcus aureus, and Mycobacterium smegmatis, as well as the yeast Candida albicans. nih.govscite.ai While intercalation into DNA is a commonly proposed mechanism for acridine (B1665455) compounds, studies on these specific derivatives suggest that their antimicrobial activity may be more closely linked to the inhibition of RNA synthesis rather than DNA intercalation. nih.gov
Table 2: Investigated Antimicrobial Activity of 9-Oxoacridine Derivatives
| Microorganism | Type | Observed Effect | References |
|---|---|---|---|
| Escherichia coli | Bacterium | Antimicrobial activity investigated | nih.gov |
| Staphylococcus aureus | Bacterium | Antimicrobial activity investigated | nih.gov |
| Mycobacterium smegmatis | Bacterium | Antimicrobial activity investigated | nih.gov |
| Candida albicans | Fungus (Yeast) | Antimicrobial activity investigated | nih.govscite.ai |
The impact of this compound on fungal cultures has also been a subject of study. aimspress.comaimspress.com In research involving the edible and medicinal mushroom Lentinula edodes (shiitake), the introduction of acridone-N-acetic acid into the culture medium was found to affect the growth of the fungal colonies. aimspress.comaimspress.com Specifically, at a concentration of 1 × 10−4 mol·L−1, the growth rate of the Lentinula edodes colonies was observed to be nearly halved compared to control cultures. aimspress.com This inhibitory effect on fungal growth suggests a potential application for this compound in controlling fungal proliferation.
Table 3: Effect of this compound on Lentinula edodes Growth
| Concentration (mol·L−1) | Observed Effect on Colony Growth | References |
|---|---|---|
| 1 × 10−4 | Growth rate reduced by nearly 50% compared to blank. | aimspress.com |
| 5 × 10−4 | Less inhibition than 1 × 10−4 concentration. | aimspress.com |
| 1 × 10−5 | Less inhibition than 1 × 10−4 concentration. | aimspress.com |
| 1 × 10−6 | Less inhibition than 1 × 10−4 concentration. | aimspress.com |
Structure Activity Relationship Sar Studies of 9 Oxo 10 Acridineacetic Acid and Derivatives
Impact of Acridine (B1665455) Core Modifications on Biological Activity
The tricyclic acridone (B373769) core is a critical determinant of the molecule's biological profile. Modifications to this planar, conjugated system, such as altering substituent positions or adding new functional groups, can dramatically change its activity.
The introduction of substituents onto the aromatic rings of the acridine core also profoundly impacts activity. A key example is the analog 2,7-dibromo-9-oxo-10-acridineacetic acid. Despite its structural similarity to the parent compound, this dibrominated derivative was found to be inactive as an interferon inducer. nih.gov However, its affinity for serum albumin was greater than that of the active parent compound, suggesting that changes in the electronic properties of the acridone core due to the bromine atoms alter its interaction with biological targets. nih.gov
The general class of acridone derivatives is known for a wide range of biological activities, including antimicrobial and antitumor effects, often attributed to the ability of the rigid, planar ring system to intercalate with DNA. google.comcymitquimica.com However, for interferon induction, the specific substitution pattern of 9-Oxo-10-acridineacetic acid appears to be highly optimized.
Table 1: Impact of Acridine Core Modifications on Activity
| Compound Name | Modification from Parent Compound | Impact on Biological Activity |
| 9,10-Dihydro-9-oxo-2-acridineacetic acid | Acetic acid moiety at C-2 instead of N-10 | Alters molecular conformation and hydrogen bonding patterns. |
| 2,7-Dibromo-9-oxo-10-acridineacetic acid | Addition of bromine atoms at positions 2 and 7 | Inactive as an interferon inducer, but shows higher affinity for serum albumin. nih.gov |
| 1-Carboxyacridone / 4-Carboxyacridone | Carboxylic acid group directly on the acridine ring at C-1 or C-4 | Different biological properties compared to N-10 substitution. aimspress.com |
Influence of Acetic Acid Moiety and Substituents on Activity
The acetic acid group attached to the nitrogen at position 10 is not merely a solubilizing feature but is integral to the compound's biological activity. SAR studies have shown that both the nature of the acidic function and the length of the alkyl chain are critical. nih.gov
Replacing the carboxylic acid with an acetamide (B32628) group to form 9-Oxo-10-acridineacetamide significantly alters the molecule's hydrogen bonding capacity. While the carboxylic acid can act as both a hydrogen bond donor and acceptor, the acetamide primarily functions as an acceptor. This change can affect interactions with molecular targets and influence biological response.
Modifications to the length of the alkanoic acid chain also have a profound effect. Extending the side chain from acetic acid to butyric acid, creating 9-oxo-10-acridinebutyric acid, results in a compound that is inactive as an interferon inducer. nih.gov This suggests a strict spatial requirement for the carboxyl group relative to the acridine ring. Studies on a related series of 9,10-dihydro-9-oxo-2-acridine-alkanoic acids found that compounds with acetic acid and the branched 2-propionic acid side chains were active as anti-inflammatory agents, while derivatives with carboxy, oxyacetic, thioacetic, and 3-propionic acid side chains were inactive. nih.gov This underscores the high degree of specificity required for the side chain's structure.
Table 2: Effect of Acetic Acid Moiety Modifications on Activity
| Compound Name/Series | Modification of Acetic Acid Moiety | Impact on Biological Activity |
| 9-Oxo-10-acridineacetamide | Carboxylic acid (-COOH) replaced with acetamide (-CONH2) | Alters hydrogen bonding capacity, affecting molecular interactions. |
| 9-Oxo-10-acridinebutyric acid | Acetic acid chain extended to a butyric acid chain | Inactive as an interferon inducer. nih.gov |
| 9,10-Dihydro-9-oxo-2-acridine-alkanoic acids | Varied alkanoic acid side chains (acetic, propionic, etc.) | Acetic and 2-propionic acid derivatives showed activity, while others were inactive. nih.gov |
Analysis of Analog Effects on Interferon Induction and Related Pathways
This compound (CMA) is recognized as a potent inducer of type I interferons (IFN-α and IFN-β). nih.govchemsrc.com Its mechanism is believed to involve direct binding to the stimulator of interferon genes (STING) protein, which triggers a signaling cascade through the TBK1/IRF3 pathway, leading to interferon production.
Interestingly, several structural analogs of CMA that are weak or completely inactive as interferon inducers on their own can significantly enhance the interferon response when co-administered with CMA. nih.gov Studies in mice showed that certain inactive analogs could boost the serum interferon levels induced by CMA by 10- to 60-fold. nih.gov A similar effect was observed in mouse bone marrow-derived macrophages, where some analogs increased the interferon response to suboptimal doses of CMA by 10- to 40-fold. nih.gov
This phenomenon suggests a competitive binding mechanism. It is hypothesized that both the active inducer (CMA) and the inactive analogs compete for binding sites on transport or acceptor proteins, such as serum albumin. nih.govnih.gov The inactive analogs may have a high affinity for these transport proteins but not for the ultimate target receptor responsible for signaling. nih.gov By occupying the binding sites on transport proteins, the inactive analogs increase the concentration of free, unbound CMA available to interact with its specific signaling receptors (like STING) in target cells, thereby potentiating its effect. nih.gov
However, not all analogs act as enhancers. One specific analog, the sodium salt of 2,7-dibromo-9-oxo-10-acridineacetic acid, was found to completely inhibit interferon induction by CMA in macrophage cultures, demonstrating that some structural modifications can lead to antagonistic effects. nih.govnih.gov
Stereochemical Considerations and Their Biological Consequences
The parent compound, this compound, is an achiral molecule and therefore does not have enantiomers. As a result, direct stereochemical considerations for the compound itself are not applicable.
However, stereochemistry becomes a relevant factor when chiral centers are introduced into its derivatives, particularly through modifications of the side chain. For example, in studies of related acridine derivatives, replacing the acetic acid side chain with a branched 2-propionic acid side chain introduces a chiral carbon. nih.gov A study on a series of anti-inflammatory 4-(2-carboxyphenyl)aminobenzenealkanoic acids, which are structurally related, showed that a compound with a racemic (±)-propionic acid side chain exhibited significant biological activity. nih.gov
The activity of this racemic mixture implies that one or both enantiomers are active. This highlights that when designing analogs of this compound with chiral centers, the stereochemical configuration can be a critical factor for biological activity. The differential interaction of enantiomers with a chiral biological target, such as a receptor or enzyme, is a fundamental principle in pharmacology. Therefore, for any chiral derivative of this compound, it would be essential to resolve the enantiomers and test them individually to fully understand their biological consequences and potentially identify a more potent and specific eutomer. The fact that inactive analogs can compete with the parent compound for binding sites also suggests that the three-dimensional shape of these molecules is crucial for their interactions. nih.gov
Coordination Chemistry of 9 Oxo 10 Acridineacetic Acid
Formation of Metal Complexes with 9-Oxo-10-acridineacetic Ion
The 9-oxo-10-acridineacetate ion (CMA⁻) readily coordinates with a range of divalent transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). The formation of these complexes involves the deprotonation of the carboxylic acid group of CMAH, allowing the resulting carboxylate to bind to the metal center. acs.org
A specific example is the synthesis of a mixed ligand nickel(II) complex, [Ni(CMA)₂(im)₂(MeOH)₂], where 'im' is imidazole (B134444) and 'MeOH' is methanol (B129727). This compound is prepared through the direct reaction of NiCl₂·6H₂O with CMAH and imidazole in a methanol solution. nationalmaglab.org After a few days, green crystals of the complex suitable for X-ray analysis are formed. nationalmaglab.org Similarly, a copper(II) complex, Cu(CMA)₂(Him)₂·4H₂O, has been synthesized, demonstrating the ligating ability of the CMA⁻ ion. researchgate.net
Characterization of Coordination Compounds (e.g., with Co(II), Ni(II), Cu(II), Zn(II))
The coordination compounds of 9-oxo-10-acridineacetate with metals such as Co(II), Ni(II), Cu(II), and Zn(II) are characterized using a variety of analytical techniques. These methods include elemental analysis, molar conductance measurements, and thermal analysis, which confirm the stoichiometry and stability of the complexes. jocpr.comnih.gov
For the nickel(II) complex, [Ni(CMA)₂(im)₂(MeOH)₂], elemental analysis was performed to confirm its composition. nationalmaglab.orgElemental Analysis for [Ni(CMA)₂(im)₂(MeOH)₂]
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 59.79 | 60.13 |
| H | 4.75 | 4.84 |
| N | 11.01 | 10.78 |
Data sourced from reference nationalmaglab.org
The characterization of these complexes is further supported by spectroscopic and magnetic studies, which provide detailed insight into their structure and electronic properties. researchgate.netnih.gov
Structural Elucidation of Metal Complexes via X-ray Analysis
Single-crystal X-ray diffraction is a powerful tool for the definitive structural elucidation of these metal complexes. The crystal and molecular structure of [Ni(CMA)₂(im)₂(MeOH)₂] has been determined with high precision. nationalmaglab.org
In this complex, the nickel(II) ion is located at an inversion center and is hexa-coordinated, resulting in a distorted octahedral geometry. nationalmaglab.orgnih.gov The coordination sphere consists of two imidazole nitrogen atoms, two carboxylate oxygen atoms from the CMA⁻ ligands, and two oxygen atoms from methanol molecules. nationalmaglab.org The CMA⁻ ligand coordinates to the Ni(II) ion in a monodentate fashion through one of the carboxylate oxygen atoms. nationalmaglab.org The structure is further stabilized by a network of intermolecular and intramolecular hydrogen bonds. nationalmaglab.orgacs.org
A similar X-ray analysis was conducted for the copper(II) complex, Cu(CMA)₂(Him)₂·4H₂O, revealing a structure consisting of neutral monomers linked by intermolecular hydrogen bonds. researchgate.net
Selected Bond Lengths and Angles for [Ni(CMA)₂(im)₂(MeOH)₂]
| Bond/Angle | Length (Å) / Degrees (°) |
|---|---|
| Ni-O(1) | 2.044(2) |
| Ni-N(1) | 2.067(2) |
| Ni-O(31) | 2.101(2) |
| O(1)-Ni-N(1) | 90.58(6) |
| O(1)-Ni-O(31) | 88.01(6) |
| N(1)-Ni-O(31) | 89.26(6) |
Data sourced from reference nationalmaglab.org
Spectroscopic and Magnetic Studies of Metal-Ligand Interactions
Spectroscopic and magnetic studies provide crucial information about the metal-ligand interactions and the electronic structure of the complexes. nationalmaglab.orgresearchgate.net
The UV-vis-NIR electronic spectrum of [Ni(CMA)₂(im)₂(MeOH)₂] is characteristic of nickel(II) complexes with O, N donors in a distorted octahedral (D₄h symmetry) environment. nationalmaglab.orgnih.gov The spectrum was analyzed by deconvolution into Gaussian components to assign the spin-allowed electronic transitions. nationalmaglab.orgacs.org
High-field and high-frequency electron paramagnetic resonance (HF-HFEPR) spectroscopy was used to determine the single-ion zero-field splitting (ZFS) parameters for the S=1 state of the Ni(II) ion. nationalmaglab.orgnih.gov These parameters, along with the g-tensor components, provide a detailed description of the magnetic anisotropy of the complex. nationalmaglab.org Magnetic susceptibility measurements were also performed, and the data were used in conjunction with the ZFS and g values to simulate the magnetic behavior of the complex. nationalmaglab.orgnih.gov
Magnetic Parameters for [Ni(CMA)₂(im)₂(MeOH)₂]
| Parameter | Value |
|---|---|
| D | 5.77(1) cm⁻¹ |
| E | 1.636(2) cm⁻¹ |
| gₓ | 2.29(1) |
| gᵧ | 2.18(1) |
| g₂ | 2.13(1) |
Data sourced from references nationalmaglab.orgnih.gov
Spectroscopic techniques such as UV-Vis, EPR, IR, and Raman spectroscopy, along with magnetic susceptibility measurements, have also been employed to investigate the copper complex, Cu(CMA)₂(Him)₂·4H₂O. researchgate.net
Advanced Analytical and Characterization Methodologies in 9 Oxo 10 Acridineacetic Acid Research
Spectroscopic Techniques in Structural and Mechanistic Studies
Spectroscopy plays a pivotal role in the detailed characterization of 9-Oxo-10-acridineacetic acid, offering insights into its atomic and molecular structure, as well as its vibrational properties.
X-ray Absorption Spectroscopy
X-ray crystallographic studies have been instrumental in defining the three-dimensional structure of this compound. These analyses reveal a planar acridone (B373769) core with the acetic acid group at the nitrogen-10 position. A key finding from X-ray diffraction is the formation of intermolecular hydrogen bonds between the carboxylic acid group of one molecule and the ketone group of an adjacent molecule. This results in the formation of well-defined molecular chains. The measured oxygen-oxygen distance in these hydrogen bonds is a relatively short 2.585 angstroms, indicating a strong intermolecular attraction that contributes to the compound's crystalline stability.
In studies of its coordination complexes, such as with nickel(II), X-ray absorption spectroscopy helps to determine the geometry of the metal center. For instance, in a complex with imidazole (B134444), the nickel ion is hexa-coordinated by oxygen atoms from the carboxylate groups and nitrogen atoms from the imidazole rings, resulting in a distorted octahedral arrangement. nationalmaglab.orgacs.org
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups within the this compound molecule.
Key vibrational frequencies observed in the infrared spectrum include:
A strong absorption band for the carboxylic acid carbonyl (C=O) stretch, typically found between 1700 and 1730 cm⁻¹.
A distinct absorption for the acridone carbonyl group in the 1705-1725 cm⁻¹ region.
A broad absorption band spanning 2400-3300 cm⁻¹, which is characteristic of the hydroxyl (-OH) group of the carboxylic acid involved in hydrogen bonding.
Aromatic carbon-hydrogen (C-H) stretching vibrations are observed in the 3050-3100 cm⁻¹ range.
Aromatic carbon-carbon (C-C) stretching modes appear as medium-intensity bands between 1475 and 1600 cm⁻¹.
These vibrational characteristics are significantly affected by intermolecular interactions, such as the strong hydrogen bonds present in the crystalline structure. acs.org
Table 1: Key Infrared Absorption Bands for this compound
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carboxylic Acid Carbonyl | 1700-1730 | Strong | C=O stretch |
| Acridone Carbonyl | 1705-1725 | Strong | C=O stretch |
| Hydroxyl Group | 2400-3300 | Broad, Medium | O-H stretch (H-bonded) |
| Aromatic C-H | 3050-3100 | --- | C-H stretch |
Chromatographic Applications in Research Analysis
Chromatographic techniques are essential for the purification, separation, and analysis of this compound and its derivatives.
Use as a Reagent for Pre-column Derivatization in HPLC
This compound serves as a valuable reagent for the pre-column derivatization of amino acids in High-Performance Liquid Chromatography (HPLC). krackeler.comalfachemch.comusbio.netbiomart.cncymitquimica.comscbt.com This process involves reacting the amino acids with the compound to form fluorescent derivatives. The resulting products can then be detected with high sensitivity using a fluorescence detector, enabling the accurate quantification of amino acids in various samples. This application is particularly useful in biochemical and clinical research.
Chromatographic-Mass Spectrometric Analysis (GC-MS) for Decomposition Studies
While specific studies on the GC-MS analysis for the decomposition of this compound are not extensively detailed in the provided context, this technique is generally applicable for identifying and quantifying the thermal degradation products of organic compounds. Such an analysis would involve heating the compound and introducing the resulting volatile and semi-volatile products into the gas chromatograph for separation, followed by mass spectrometry for identification based on their mass-to-charge ratio and fragmentation patterns.
Protein Interaction Methodologies
Understanding the interactions between this compound and proteins is crucial for elucidating its biological mechanisms. Various biophysical techniques are employed for this purpose.
Studies have shown that the sodium salt of this compound and its analogs bind to proteins, with a notable affinity for serum albumins. nih.gov Techniques such as equilibrium dialysis, gel filtration, and SDS-polyacrylamide gel electrophoresis have been used to investigate these interactions. nih.gov These methods help to determine the binding affinity and specificity of the compound for different proteins. For example, research has indicated that some inactive analogs of this compound exhibit a greater affinity for bovine, mouse, or human serum albumin than the active compound itself. nih.gov The interaction with albumin is considered a model for the initial phase of a pharmacologically active ligand's reaction with its receptor. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Cridanimod (B1669612) |
| Nickel(II) |
| Imidazole |
| Sodium salt of this compound |
| Sodium salt of 2,7-dibromo-9-oxo-10-acridineacetic acid |
| Sodium salt of 9-oxo-10-acridinebutyric acid |
| Bovine serum albumin |
| Mouse serum albumin |
Equilibrium Dialysis
Equilibrium dialysis is a robust technique used to quantify the binding of small molecules, or ligands, to macromolecules, such as proteins. This method was utilized to investigate the interaction between the sodium salt of this compound (referred to as CMA) and various proteins. nih.gov
The core principle of equilibrium dialysis involves a semi-permeable membrane that separates a compartment containing the macromolecule (e.g., a protein) from a compartment containing the ligand in a buffer solution. The membrane allows the small ligand to pass through but retains the larger macromolecule. At equilibrium, the concentration of the free, unbound ligand is the same on both sides of the membrane. Any excess ligand concentration in the protein compartment is due to it being bound to the protein.
In studies involving CMA, this technique was instrumental in demonstrating that the compound primarily binds to serum albumins. nih.gov By measuring the concentration of the compound on either side of the dialysis membrane, researchers could determine the extent of binding. This method revealed that CMA has a notable affinity for bovine, mouse, and human serum albumin. nih.gov The data obtained from equilibrium dialysis can be used to calculate key binding parameters, such as the dissociation constant (Kd), which quantifies the affinity between the ligand and the protein.
A study investigating the binding of a different compound to bovine serum albumin (BSA) using equilibrium dialysis illustrates the type of data that can be generated. popline.org While specific binding data for this compound from such an analysis is not detailed in the provided results, the methodology is directly applicable and has been cited as being used. nih.govresearchgate.net
Table 1: Illustrative Data from an Equilibrium Dialysis Experiment This table is a representative example of data that can be obtained through equilibrium dialysis and is not specific to this compound.
| Parameter | Value |
| Protein Concentration | 602 µM |
| Ligand Concentration Range | 0.32 - 317.18 µM |
| Number of Binding Sites (m) | 1 |
| Dissociation Constant (Kd) | 49.20 µM |
| Source: Adapted from a study on a different compound to illustrate the data output of the technique. popline.org |
Gel Filtration
Gel filtration, also known as size-exclusion chromatography, is another technique that was used to study the interaction of this compound's sodium salt (CMA) with proteins. nih.gov This chromatographic method separates molecules in solution based on their size.
The process involves passing a solution containing the protein and the ligand through a column packed with porous beads of a specific size range. Larger molecules that cannot enter the pores (like proteins or protein-ligand complexes) will pass through the column more quickly. Smaller molecules (like the unbound ligand) will enter the pores, extending their path and causing them to elute later.
By analyzing the fractions eluted from the column, researchers can determine if a complex has formed. If this compound binds to a protein like serum albumin, it will co-elute with the protein in the earlier fractions. The presence and concentration of the compound in these fractions confirm the binding event. This method corroborated the findings from equilibrium dialysis, showing that CMA associates with serum albumins. nih.gov Gel filtration can also be used to estimate the molecular weight of proteins and complexes. capes.gov.br
Table 2: Representative Data from a Gel Filtration Experiment This table illustrates the type of results obtained from gel filtration and is not specific to this compound.
| Elution Fraction | Protein Detected | Ligand Detected | Interpretation |
| Early Fractions | Yes (e.g., Serum Albumin) | Yes | Ligand is bound to the protein |
| Later Fractions | No | Yes | Unbound ligand |
| Source: Based on the principles of gel filtration as described in the context of CMA-protein interaction studies. nih.govcapes.gov.br |
SDS Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a technique primarily used to separate proteins based on their molecular weight. nih.govscispace.com While not a direct binding assay in the same way as equilibrium dialysis, it was used in the investigation of the interaction between this compound's sodium salt (CMA) and proteins. nih.gov
In the context of studying protein-ligand interactions, SDS-PAGE can be used to assess the purity of the protein sample before conducting binding assays. protocols.io It can also sometimes be used to observe changes in a protein's mobility or stability upon ligand binding, although this is less common for small molecule interactions. The primary role of SDS-PAGE in the cited research was likely to ensure the integrity and purity of the serum albumin and other proteins used in the binding studies. nih.gov The methodology involves denaturing the proteins with SDS, which confers a uniform negative charge, and then separating them by size as they move through a polyacrylamide gel matrix under an electric field. protocols.io
Table 3: Example of Protein Purity Assessment by SDS-PAGE This table is a generalized representation of how SDS-PAGE results might be presented and is not specific to research on this compound.
| Sample | Major Band (Apparent MW) | Minor Bands | Purity Estimate |
| Bovine Serum Albumin | ~66 kDa | Present | >95% |
| Human Serum Albumin | ~66.5 kDa | Minimal | >98% |
| Ovalbumin | ~45 kDa | Minimal | >98% |
| Source: Based on the principles of SDS-PAGE and typical molecular weights of standard proteins. nih.govprotocols.io |
These analytical methods—equilibrium dialysis, gel filtration, and SDS-PAGE—collectively provided a comprehensive characterization of the binding of this compound to serum albumins, confirming the interaction and laying the groundwork for understanding its distribution and mechanism of action. nih.gov
Computational and Theoretical Studies on 9 Oxo 10 Acridineacetic Acid
Molecular Modeling and Docking Simulations of Ligand-Target Interactions
Molecular modeling and docking simulations are instrumental in elucidating the interactions between 9-Oxo-10-acridineacetic acid, also known as Cridanimod (B1669612), and its biological targets. nih.govcymitquimica.com These computational techniques predict the preferred binding orientation and affinity of a ligand to a macromolecular target, such as a protein or nucleic acid. researchgate.net
Research has shown that this compound acts as a murine-selective STING (Stimulator of Interferon Genes) agonist. Molecular docking studies can simulate the binding of this compound to the STING protein, revealing key interactions within the binding site that are responsible for its agonist activity. The process typically involves preparing the 3D structures of both the ligand and the target protein, often obtained from crystallographic data or homology modeling. nih.gov Software like AutoDock Vina is then used to explore possible binding poses and score them based on energy calculations, with more negative scores indicating a better fit. researchgate.netijpsjournal.com
For instance, docking simulations can highlight specific amino acid residues in the STING protein that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the acridone (B373769) core and the acetic acid side chain of the molecule. This information is vital for understanding the structural basis of its activity and for designing new analogs with potentially enhanced or modified properties. iit.it In silico techniques like these are integral to modern drug discovery, enabling the virtual screening of large compound libraries and the optimization of lead candidates. iit.it
A study on bis-acridone analogs, where two acridone units are linked by a spacer, utilized molecular docking to evaluate their binding energies with target proteins. ijpsjournal.com The docking scores, which reflect the ligand-receptor fit, helped in identifying promising candidates for further experimental testing. ijpsjournal.com
Table 1: Example of Molecular Docking Parameters for Ligand-Target Interaction Studies
| Parameter | Description | Typical Software/Method |
| Receptor Preparation | Addition of hydrogen atoms, assignment of charges, and definition of the binding site grid box. | AutoDockTools, PyRx |
| Ligand Preparation | Energy minimization and generation of multiple conformers. | PyRx, ChemDraw |
| Docking Algorithm | Search algorithm to explore the conformational space of the ligand within the binding site. | Lamarckian Genetic Algorithm (in AutoDock) |
| Scoring Function | Estimates the binding free energy to rank different binding poses. | AutoDock Vina scoring function, Glide score |
| Post-Docking Analysis | Visualization of binding poses and analysis of intermolecular interactions. | Discovery Studio, PyMOL |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov These methods solve the Schrödinger equation for a molecule to determine its electron distribution and energy levels.
DFT calculations using hybrid functionals like B3LYP with a 6-311+G(d,p) basis set have been employed to optimize the geometry and calculate the electronic properties of this compound. These calculations reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is primarily located on the acridone nitrogen atom and the adjacent aromatic carbons, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO has significant character on the carbonyl carbon and the surrounding aromatic system, which are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other calculated parameters include ionization potential, electron affinity, electronegativity, and global hardness, which further characterize the molecule's reactivity.
These quantum mechanical studies also help in interpreting experimental data, such as UV-Vis spectra. nih.gov Time-dependent DFT (TD-DFT) can predict electronic transition energies, which can be correlated with the absorption bands observed experimentally. nih.gov For this compound, substantial conjugation between the acridone core and the carboxylic acid substituent is evident from its electronic configuration.
Table 2: Calculated Electronic Properties of this compound
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. |
| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Electronegativity (χ) | Measure of the ability to attract electrons. | Provides insight into charge distribution. |
| Global Hardness (η) | Resistance to change in electron distribution. | Relates to the stability of the molecule. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility, which directly impacts its interaction with biological targets. The molecule consists of a rigid tricyclic acridone core and a flexible acetic acid side chain attached to the nitrogen atom.
Crystallographic studies show that the carboxylic acid substituent adopts a conformation that optimizes intermolecular hydrogen bonding while minimizing steric hindrance with the acridone core. However, in a solution or biological environment, the molecule is not static. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time. researchgate.net
These simulations are also crucial for studying the stability of ligand-protein complexes predicted by docking. nih.gov By simulating the complex in a solvent environment, researchers can assess whether the initial binding pose is stable over time and identify any conformational changes in the protein or ligand upon binding.
Predictive Modeling for Structure-Activity Relationships
Predictive modeling for structure-activity relationships (SAR) aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For acridine (B1665455) derivatives, including this compound, SAR studies are vital for identifying the structural features that are essential for their desired biological effects, such as interferon induction. sigmaaldrich.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) models are a key component of this approach. These models use statistical methods to build a mathematical relationship between a set of calculated molecular descriptors (e.g., physicochemical properties, electronic parameters, and topological indices) and the observed biological activity.
For this compound and its analogs, SAR studies have shown that the position and nature of substituents on the acridone ring significantly influence activity. For example, a comparative analysis with 9,10-dihydro-9-oxo-2-acridineacetic acid demonstrates that the position of the acetic acid group alters hydrogen bonding patterns and crystal structure, which can affect biological activity. Similarly, comparing it with acetamide (B32628) derivatives reveals how changing the carboxylic acid group affects properties like hydrogen bonding capacity and solubility.
Studies on analogs have identified compounds that can either enhance or inhibit the interferon-inducing activity of this compound, providing valuable data for building predictive SAR models. nih.gov These models can then be used to screen new, hypothetical structures and prioritize them for synthesis and testing, thereby accelerating the discovery of more potent and selective compounds. nih.gov
Future Research Directions and Therapeutic Potential Preclinical Outlook
Exploration of Novel 9-Oxo-10-acridineacetic Acid Derivatives with Enhanced Biological Activity
The foundational structure of this compound serves as a versatile scaffold for the synthesis of novel derivatives with potentially enhanced or refined biological activities. nih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, systematically modifying the acridine (B1665455) core and the N-10-acetic acid side chain to optimize its pharmacological properties.
Research has demonstrated that even minor structural modifications can significantly impact the compound's activity. For instance, the introduction of substituents on the acridine ring can alter the molecule's electronic and steric properties, influencing its interaction with biological targets. google.com Studies have been conducted on various analogs, including those with halogen substitutions, to assess their potential as interferon inducers. rguk.ru One study synthesized seven structural analogs of this compound and found them to be weak or inactive as interferon inducers on their own. However, intriguingly, some of these inactive analogs significantly enhanced the interferon response when co-administered with the parent compound. nih.gov This suggests a complex interplay between the derivatives and the biological system, possibly involving competition for binding sites on transport proteins, thereby increasing the bioavailability of the active compound. nih.gov
Further research into derivatives is focused on improving properties such as target selectivity, potency, and stability. For example, creating salts of 9-oxoacridine-10-acetic acid with 1-alkylamino-1-deoxypolyols has been explored to generate new low-toxic remedies with improved stability and pharmacokinetic properties. google.com The exploration of aza-acridine derivatives has also yielded compounds with significant antiproliferative effects against cancer cell lines. nih.gov
A summary of exemplary derivatives and their research context is presented below:
| Derivative Type | Research Focus | Key Findings | Reference(s) |
| Halogenated Derivatives | Interferon Induction | Altered interferon-inducing capacity compared to the parent compound. | rguk.ru |
| Inactive Analogs | Enhancement of Activity | Can enhance the interferon response of the parent compound by 10- to 60-fold. | nih.gov |
| Aza-acridine Derivatives | Anticancer Activity | Showed significant antiproliferative effects in vitro against human cancer cell lines. | nih.gov |
| Salts with 1-alkylamino-1-deoxypolyols | Improved Physicochemical Properties | Aimed at creating more stable and less toxic formulations. | google.com |
Deeper Elucidation of Molecular Targets and Signaling Pathways Beyond Interferon Induction
While the induction of interferons is a key biological effect of this compound, recent research has delved deeper into its molecular mechanisms, revealing targets and pathways that extend beyond this function. A significant finding is the identification of this compound as a direct agonist of the Stimulator of Interferon Genes (STING) protein. nih.gov STING, an endoplasmic reticulum-resident protein, is a critical component of the innate immune system that senses cytosolic DNA. aacrjournals.org
Upon binding to STING, this compound triggers a conformational change in the protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). nih.govfrontiersin.org TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which then translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines. frontiersin.org This STING-TBK1-IRF3 axis is a central pathway mediating the compound's antiviral and immunomodulatory effects.
Beyond interferon induction, prolonged activation of the STING pathway by its agonists has been shown to induce apoptosis, particularly in malignant B cells. aacrjournals.orgaacrjournals.org This suggests a direct pro-apoptotic role for this compound in certain cancer types, independent of the adaptive immune response. aacrjournals.org Furthermore, the activation of STING can lead to the induction of endoplasmic reticulum (ER) stress responses through the IRE-1/XBP-1 pathway, which functions downstream of STING. aacrjournals.orgaacrjournals.org
Research has also explored the interaction of this compound and its analogs with serum albumin, suggesting that binding to transport proteins is a key aspect of its pharmacokinetics. nih.gov Inactive analogs with a higher affinity for albumin may displace the active compound, making more of it available to interact with its cellular targets. nih.gov
Investigation in Emerging Disease Models (e.g., in vitro and animal models of specific pathologies)
The expanding understanding of this compound's mechanism of action has prompted its investigation in a variety of emerging disease models, both in vitro and in vivo. These studies are crucial for defining its potential therapeutic applications.
In oncology, the compound's ability to activate STING and induce apoptosis is being explored in various cancer models. In vitro studies have demonstrated its cytotoxic effects against human cancer cell lines, including T24 urothelial bladder carcinoma and WM266-4 metastatic melanoma. nih.gov In vivo, the STING agonist has been shown to induce tumor regression in a mouse model of chronic lymphocytic leukemia (Eμ-TCL1) and has demonstrated efficacy in mouse models of multiple myeloma. aacrjournals.org These findings highlight its potential not only as an immunomodulator but also as a direct-acting anticancer agent. aacrjournals.org
The compound's immunomodulatory properties are also being investigated in the context of inflammatory diseases. For instance, in a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis, low-dose ganciclovir (B1264) was found to ameliorate the condition by inhibiting macrophage STING activation, a pathway that can be triggered by this compound. frontiersin.org This suggests that modulating the STING pathway, for which this compound is a known agonist, could be a therapeutic strategy in inflammatory bowel disease.
Furthermore, the role of STING activation in kidney disease is an emerging area of research. Studies have shown that the cGAS-STING signaling pathway is upregulated in mouse models of diabetic kidney disease and Alport syndrome. nih.gov The administration of this compound to mice was found to induce proteinuria, indicating that STING activation can contribute to glomerular injury. nih.gov These findings underscore the importance of understanding the context-dependent effects of STING activation.
A summary of disease models where this compound or its pathway has been investigated is provided below:
| Disease Model | Model Type | Key Findings | Reference(s) |
| Chronic Lymphocytic Leukemia | In vivo (Eμ-TCL1 mice) | Induced apoptosis and tumor regression. | aacrjournals.org |
| Multiple Myeloma | In vivo (syngeneic and immunodeficient mice) | Elicited efficacious therapeutic effects. | aacrjournals.org |
| Urothelial Bladder Carcinoma (T24) | In vitro | Demonstrated antiproliferative effects. | nih.gov |
| Metastatic Melanoma (WM266-4) | In vitro | Showed susceptibility to the antiproliferative effects of aza-acridine derivatives. | nih.gov |
| Ulcerative Colitis | In vivo (DSS-induced) | STING activation is implicated in the pathology. | frontiersin.org |
| Glomerular Disease | In vivo (mouse model) | Administration of the compound induced proteinuria. | nih.gov |
Development of Advanced Delivery Systems for Research Applications
The physicochemical properties of this compound, such as its high photosensitivity and instability in aqueous solutions, present challenges for its application in research and potential therapeutic development. google.com To overcome these limitations, the development of advanced delivery systems is a critical area of future research. Such systems can protect the compound from degradation, improve its solubility, and enable targeted delivery to specific cells or tissues.
Nanoparticle-based delivery strategies hold significant promise. nih.gov These can include:
Lipid nanoparticles: These are biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from the external environment and facilitating their passage across cellular membranes. nih.govgenesispub.org
Polymeric nanoparticles: These can be engineered from a variety of polymers to control the release kinetics of the encapsulated compound, allowing for sustained local concentrations. nih.govgenesispub.org
Liposomes: These are spherical vesicles composed of a phospholipid bilayer that can be tailored for targeted drug delivery. genesispub.org Surface modifications of liposomes can enhance their stability and circulation time. genesispub.org
These advanced delivery systems can be particularly beneficial for preclinical research, allowing for more precise and reproducible administration of this compound in both in vitro and in vivo models. By improving the compound's stability and bioavailability, these systems can help to more accurately determine its effective concentrations and elucidate its biological effects. nih.gov Furthermore, targeted delivery systems can be designed to deliver the compound specifically to immune cells or tumor cells, thereby enhancing its efficacy while minimizing potential off-target effects.
Integration of Multi-Omics Approaches in Mechanistic Studies
To gain a comprehensive understanding of the cellular and molecular responses to this compound, the integration of multi-omics approaches is an essential future research direction. These high-throughput technologies can provide a global view of the changes occurring in a biological system upon treatment with the compound.
Transcriptomics: Techniques such as RNA sequencing (RNA-seq) can be used to profile the expression of all genes in a cell or tissue in response to this compound. This can reveal the full spectrum of downstream signaling pathways activated by the compound, beyond the well-established interferon-stimulated genes. For example, quantitative real-time PCR (qRT-PCR) has been used to measure the upregulation of Ifna and Ifnb gene expression following treatment with STING agonists. researchgate.net
Proteomics: This involves the large-scale study of proteins, their structures, and their functions. Mass spectrometry-based proteomics can be used to identify the proteins that physically interact with this compound or its primary target, STING. researchgate.net This can help to uncover novel binding partners and downstream effectors. For instance, proteomic analysis can be used to study the post-translational modifications, such as phosphorylation, of proteins in the STING signaling pathway. researchgate.net
Metabolomics: This approach focuses on the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. By analyzing the metabolic changes induced by this compound, researchers can gain insights into how the compound affects cellular energy homeostasis and other metabolic processes, which are increasingly recognized as being intertwined with immune signaling.
By integrating data from these different "omics" platforms, researchers can construct detailed models of the compound's mechanism of action. This systems-level understanding will be invaluable for identifying biomarkers of response, predicting potential off-target effects, and guiding the rational design of future derivatives with improved therapeutic profiles.
Q & A
Q. What experimental models are recommended for studying the interferon-inducing activity of 9-Oxo-10-acridineacetic acid (CMA)?
- Methodological Answer: CMA's interferon induction has been evaluated in both in vivo (mouse models) and in vitro (bone marrow-derived macrophages) systems. For in vivo studies, intraperitoneal administration of CMA sodium salt (CMANa) at 10–50 mg/kg body weight induces serum interferon within 6–24 hours, with peak titers observed at 12 hours . In vitro models require culturing macrophages with CMA (1–10 µg/mL) and monitoring interferon production via plaque reduction assays. Researchers should standardize dosage, administration routes, and control groups (e.g., untreated cells or poly I:C as a positive control) to ensure reproducibility .
Q. How is the sodium salt of this compound synthesized, and what purity standards are critical for biological studies?
- Methodological Answer: CMANa is synthesized by neutralizing CMA with sodium hydroxide under anhydrous conditions. Purity (>95%) is confirmed via HPLC and nuclear magnetic resonance (NMR) spectroscopy. Impurities, such as unreacted acridine derivatives, can skew interferon induction assays, so rigorous solvent recrystallization (e.g., using ethanol-water mixtures) is recommended .
Advanced Research Questions
Q. How do metal coordination complexes of CMA affect its bioactivity, and what analytical techniques characterize these interactions?
- Methodological Answer: CMA forms stable complexes with transition metals (Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺), altering its solubility and bioavailability. To study this, prepare CMA-metal complexes by mixing CMA with metal chlorides in methanol, then isolate via centrifugation. Characterize using UV-Vis spectroscopy (shift in λmax from 360 nm to 380–400 nm) and cyclic voltammetry to assess redox behavior. Biological activity assays (e.g., interferon titers in mice) should compare free CMA vs. its complexes to evaluate efficacy changes .
Q. How can contradictions in interferon induction efficacy across studies be resolved?
- Methodological Answer: Discrepancies in efficacy (e.g., tolerance vs. hyperreactivity in mouse models) may arise from genetic variability or dosing schedules. To address this:
- Conduct dose-response curves across multiple mouse strains (e.g., BALB/c vs. C57BL/6).
- Monitor temporal dynamics: Repeated dosing may induce tolerance via feedback inhibition of interferon receptors .
- Use RNA-seq to compare gene expression profiles in macrophages treated with CMA analogs to identify off-target effects .
Q. What strategies optimize CMA’s stability and bioavailability for therapeutic applications?
- Methodological Answer:
- Formulation: Encapsulate CMA in liposomes or PEGylated nanoparticles to enhance plasma half-life.
- Derivatization: Introduce hydroxyl or methyl groups to the acridine ring to reduce metabolic degradation (e.g., cytochrome P450-mediated oxidation).
- Pharmacokinetics: Track CMA distribution using radiolabeled (³H-CMA) isotopes in murine models, with HPLC-MS quantification in serum and organs .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
- Spill Management: Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous solutions near electrical equipment due to corrosion risks .
- First Aid: For skin contact, wash immediately with 10% ethanol-water solution; for eye exposure, irrigate with saline for 15 minutes and seek medical evaluation .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-dependent interferon responses to CMA?
- Methodological Answer:
- Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves (log[CMA] vs. interferon titer) and calculate EC50 values.
- Apply ANOVA with post-hoc Tukey tests to compare efficacy across analogs (e.g., CMA vs. carboxymethylacridanone) .
- Report confidence intervals (95%) to quantify variability in macrophage assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
